3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine
Description
3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a 4-methylbenzylthio moiety at position 2. The thioether linkage (C–S–C) and 4-methylbenzyl group may enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-4-6-14(7-5-13)12-21-17-9-8-16(19-20-17)15-3-2-10-18-11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMITVNAPFWCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyridin-3-yl group: This step often involves cross-coupling reactions such as Suzuki or Heck coupling, where a pyridin-3-yl halide is coupled with the pyridazine core.
Attachment of the 4-methylbenzylthio group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the pyridazine ring, followed by alkylation with 4-methylbenzyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Coupling Reactions: The pyridin-3-yl group can participate in further cross-coupling reactions to introduce additional functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridazine and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiators include:
- 4-Methylbenzylthio substituent : Increases steric bulk and lipophilicity compared to simpler thioethers.
Table 1: Comparison of Structural Analogs
Functional Group Comparisons
- Thioether vs. Ether/Amino Links: The thioether in the target compound may confer greater metabolic stability compared to ethers (e.g., I-6473 in ) or amines (e.g., I-6230), as C–S bonds are less prone to oxidative degradation .
- Heterocyclic Variations : Replacement of pyridazine with triazolopyridazine () introduces additional nitrogen atoms, likely enhancing polarity and solubility (33.7 µg/mL vs. unreported data for the target compound) .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to I-6373 (isoxazole) or pyridaben (tert-butyl), impacting tissue penetration.
Biological Activity
3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine derivatives with diketones.
- Introduction of the Pyridin-3-yl Group : This step often utilizes cross-coupling reactions such as Suzuki or Heck coupling.
- Attachment of the 4-Methylbenzylthio Group : Achieved via nucleophilic substitution reactions.
Common reagents include palladium catalysts for coupling reactions and various oxidizing agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for modulating biological activities .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyridazine derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The IC50 values for these compounds range from 80 nM to 1 µM against various cancer cell lines .
Case Study : A recent study demonstrated that a related compound caused a 77% reduction in tumor growth in an MDA-MB-468 breast cancer xenograft model when administered at a specific dosage .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby modulating enzymatic activity. Further research is needed to identify the specific enzymes targeted by this compound.
Applications in Medicinal Chemistry
The versatility of this compound makes it a promising scaffold for drug development. It can be modified to enhance its efficacy against specific diseases or conditions, including cancer and other metabolic disorders.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyridazine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Benzylthio)-6-(pyridin-3-yl)pyridazine | Lacks methyl group | Moderate anticancer activity |
| 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine | Different pyridine position | Varies based on substitution |
| 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine | Different pyridine position | Varies based on substitution |
This table illustrates how variations in substitution patterns can influence the compound's reactivity and biological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
